molecular formula C10H20N2O2 B061939 (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate CAS No. 173340-26-6

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

Cat. No. B061939
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate is a compound involved in various chemical syntheses and reactions. Its properties and applications have been explored in multiple research studies.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes. For instance, Geng Min (2010) describes an efficient seven-step process for synthesizing important drug intermediates similar to (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate, starting from itaconic acid ester (Geng Min, 2010).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits significant features. For example, Weber et al. (1995) discussed the crystal structure of a related compound, highlighting its all-cis trisubstituted pyrrolidin-2-one structure (Weber et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate derivatives are diverse. For example, Baillargeon et al. (2014) investigated the hydrogen bonds between acidic protons from alkynes and carbonyl oxygen atoms in a related compound, revealing significant interactions (Baillargeon et al., 2014).

Physical Properties Analysis

The physical properties of compounds like (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate can be intricate. Naveen et al. (2007) synthesized a related compound and characterized its physical properties, including its crystalline structure (Naveen et al., 2007).

Chemical Properties Analysis

The chemical properties of these compounds are often analyzed through various reactions. For instance, Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups in silyl carbamates, a reaction relevant to the understanding of (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate's chemical properties (Sakaitani & Ohfune, 1990).

Scientific Research Applications

  • Carbamate Synthesis

    • Field : Organic Chemistry
    • Application : Carbamates are synthesized by carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .
    • Results : This method has been used to synthesize various carbamates in high yields .
  • Pyrrolidine Synthesis

    • Field : Organic Chemistry
    • Application : Pyrrolidines are synthesized from primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines were synthesized in good to excellent yields .
    • Method : The synthesis is catalyzed by a Cp*Ir complex .
    • Results : This method has been used to synthesize a wide range of diversely substituted enantioenriched pyrrolidines .
  • Transcarbamoylation

    • Field : Organic Chemistry
    • Application : Methyl carbamate is used as an economical carbamoyl donor in tin-catalyzed transcarbamoylation . This process has broad functional group tolerance and a streamlined workup procedure .
    • Method : A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .
    • Results : This method has been used to synthesize various carbamates in high yields .
  • Synthesis of N-Substituted Carbamoyl Chlorides

    • Field : Organic Chemistry
    • Application : N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols . This avoids the direct manipulation of sensitive reactants .
    • Method : This simple, versatile, one-pot procedure offers an economical and efficient route to many compounds of interest .
    • Results : This method has been used to synthesize various substituted O-aryl carbamates .
  • Synthesis of Azaheterocycles

    • Field : Organic Chemistry
    • Application : An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .
    • Method : Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .
    • Results : This method has been used to synthesize various azaheterocycles in high yields .
  • Synthesis of Chiral Pyrrolidin-2

    • Field : Organic Chemistry
    • Application : t-Butyl [(3R,4S)-4-(hydroxymethyl)-1-[(S)-1-phenylethyl]pyrrolidin-3-yl]carbamate is synthesized from compound 8 .
    • Method : The synthesis involves the addition of DMAP and benzoyl chloride to a solution containing compound 8 in dry dichloromethane .
    • Results : This method has been used to synthesize various chiral pyrrolidin-2 compounds .
  • C(sp3)-H Alkylation and Arylation of Amides and Thioethers

    • Field : Organic Chemistry
    • Application : A synergistic combination of a nickel catalyst and benzaldehyde enables C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .
    • Method : Readily available starting materials, mild reaction conditions, a good functional-group tolerance, and a broad substrate scope make this methodology attractive and practical .
    • Results : This method has been used to synthesize various alkylated and arylated amides and thioethers .
  • Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine

    • Field : Organic Chemistry
    • Application : Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine .
    • Method : This method uses a palladium catalyst for the arylation .
    • Results : This method has been used to synthesize various arylated N-Boc-pyrrolidines .
  • Direct Conversion of Low-Concentration CO2 into Carbamates

    • Field : Organic Chemistry
    • Application : The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates .
    • Method : This reaction system does not require the addition of metal complex catalysts or metal salt additives. In addition, the method also works with exhaust gas containing impurities such as SO2, NO2, and CO or on a gram scale .
    • Results : This method has been used to synthesize various carbamates .
  • Synthesis of Primary Carbamates from Alcohols and Urea

    • Field : Organic Chemistry
    • Application : Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .
    • Method : Various linear, branched, and cyclic alcohols were converted into the corresponding carbamates .
    • Results : This method also provided access to N-substituted ureas by carbamoylation of amines .

Safety And Hazards

“(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate” is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJVMZWPIUWHO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364037
Record name tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate

CAS RN

173340-26-6
Record name tert-Butyl {[(3S)-pyrrolidin-3-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-N-Boc-aminomethyl pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl (1-benzylpyrrolidin-3-yl)methylcarbamate (3.0 g, 10.33 mmole) in EtOAc (100 ml) was added Pd(OH)2 on carbon (0.3 g). The mixture was stirred under H2 balloon at room temperature for 3 h and filtered through Celite. The filtrate was concentrated to give colorless oil (1.87 g, 90%).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
Yield
90%

Synthesis routes and methods II

Procedure details

1-Benzyl-3-(RS)-(N-tert-butoxycarbonylaminomethyl)pyrrolidine (22.2 g, 0.76 mol) was dissolved in a mixture of methanol and acetic acid (1:1, 100 mL) and added to a Parr flask charged with palladium on carbon (10%, 4 g) suspended in methanol and acetic acid (1:1, 100 mL). The flask was transferred to the Parr reduction apparatus and the suspension shaken under an atmosphere of hydrogen at 60 psi for 2 days. The reaction mixture was filtered through a celite plug, eluting with a mixture of methanol/methylene chloride. The solvent was concentrated and the residue co-evaporated with toluene to afford 3-(RS)-(N-tert-butoxycarbonylaminomethyl)pyrrolidine as a colorless oil which was used directly.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.